molecular formula C10H19Cl2N5 B1524548 N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride CAS No. 83774-16-7

N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1524548
CAS No.: 83774-16-7
M. Wt: 280.19 g/mol
InChI Key: WHVIPCAIPVCPCR-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine dihydrochloride” is a chemical compound with the IUPAC name "N,N-dimethyl-4-(1-piperazinyl)-2-pyrimidinamine hydrochloride" . It has a molecular weight of 243.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N5.ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;/h3-4,11H,5-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 243.74 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Multifunctional Antioxidants for Age-Related Diseases

Research has indicated that analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, possessing free radical scavenger and chelating groups, show promise in treating cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their protective effects against cell viability decrease and glutathione level reduction induced by oxidative stress (Hongxiao Jin et al., 2010).

Antitumor Activity

Compounds incorporating N-(pyrimidin-2-yl)piperazine demonstrated antitumor activity against breast cancer cells, highlighting the potential of such compounds in cancer therapy. Specifically, one compound showed moderate activity with IC50 values of 69 μM and 61 μM against MCF7 and T47D breast cancer cell lines, respectively (Eslam S. Daldoom et al., 2020).

Anticancer Agent Potential

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among these, certain compounds exhibited significant activity, suggesting potential as anticancer agents (L. Mallesha et al., 2012).

Properties

IUPAC Name

N,N-dimethyl-4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5.2ClH/c1-14(2)10-12-4-3-9(13-10)15-7-5-11-6-8-15;;/h3-4,11H,5-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVIPCAIPVCPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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